molecular formula C14H18ClNO3S B2477178 Ethyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 632332-28-6

Ethyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2477178
CAS No.: 632332-28-6
M. Wt: 315.81
InChI Key: OVWGQECBFPPPKW-UHFFFAOYSA-N
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Description

Structural Overview and IUPAC Nomenclature

This compound possesses the molecular formula C₁₄H₁₈ClNO₃S and a molecular weight of 315.82 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting its complex structural organization. The Chemical Abstracts Service registry number for this compound is 632332-28-6, providing a unique identifier for scientific and commercial applications.

The molecular structure consists of a tetrahydrobenzothiophene backbone, which represents a saturated cyclohexane ring fused to a thiophene heterocycle. This core structure is functionalized with an ethyl ester group at the 3-position and a 2-chloropropanoyl amide substituent at the 2-position of the benzothiophene ring system. The InChI code for this compound is 1S/C14H18ClNO3S/c1-3-19-14(18)11-9-6-4-5-7-10(9)20-13(11)16-12(17)8(2)15/h8H,3-7H2,1-2H3,(H,16,17), which provides a standardized method for representing the complete molecular connectivity.

Property Value
Molecular Formula C₁₄H₁₈ClNO₃S
Molecular Weight 315.82 g/mol
Chemical Abstracts Service Number 632332-28-6
IUPAC Name This compound
MDL Number MFCD03030136

The structural architecture of this compound demonstrates several key features that contribute to its chemical reactivity and potential biological activity. The presence of the chlorine atom in the 2-chloropropanoyl substituent introduces an electrophilic center that can participate in nucleophilic substitution reactions. The amide linkage provides hydrogen bonding capabilities and contributes to the overall conformational stability of the molecule. The ethyl ester functionality offers opportunities for hydrolysis reactions and subsequent derivatization, making this compound particularly versatile as a synthetic intermediate.

Historical Context in Heterocyclic Chemistry Research

The development of benzothiophene derivatives has its origins in the broader exploration of sulfur-containing heterocyclic compounds, which began in earnest during the late 19th century. Thiophene, the parent compound of the benzothiophene family, was discovered by Viktor Meyer in 1882 as a contaminant in benzene, when he observed that isatin forms a blue dye upon mixing with sulfuric acid and crude benzene. This serendipitous discovery led to the recognition of thiophene as the actual substance responsible for this reaction, marking the beginning of systematic research into thiophene chemistry.

The evolution of benzothiophene chemistry gained significant momentum throughout the 20th century as researchers recognized the structural similarities between these sulfur-containing heterocycles and biologically active compounds. Benzothiophene derivatives have demonstrated structural versatility and various pharmacological properties, leading to considerable interest in medicinal chemistry applications. The scaffold has been found in numerous medicinal drugs, including zileuton, benzothiophenylcyclohexylpiperidine, raloxifene, and sertaconazole, highlighting its importance in pharmaceutical development.

Tetrahydro-1-benzothiophenes specifically emerged as important intermediates for many useful products, including dyes and pharmaceuticals. These compounds have been extensively studied due to their potential thrombolytic activity and their utility in the synthesis of other biologically active molecules. The systematic investigation of tetrahydrobenzothiophene derivatives has revealed their broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

The synthesis of benzothiophene derivatives has involved multiple synthetic strategies, with researchers employing various methodologies including cyclization techniques, functional group modifications, and transition metal-catalyzed reactions. These synthetic approaches have enabled access to diverse benzothiophene scaffolds with different substitution patterns, facilitating structure-activity relationship studies and the development of more potent therapeutic agents.

Significance in Pharmaceutical Intermediate Development

This compound occupies a prominent position in pharmaceutical intermediate development due to its versatile chemical structure and potential for diverse biological activities. Benzothiophene derivatives have demonstrated remarkable effectiveness in various biological and physiological applications, including antimicrobial, anti-inflammatory, anti-anxiety, anti-arrhythmic, anti-psychotic, kinase-inhibiting, and anticancer properties.

The compound serves as a valuable starting material for the synthesis of more complex benzothiophene derivatives through various chemical transformations. The presence of reactive functional groups, particularly the chlorine atom in the 2-chloropropanoyl moiety and the ethyl ester group, provides multiple sites for chemical modification and derivatization. Research has shown that compounds containing similar structural features can undergo amide formation reactions, nucleophilic substitution processes, and ester hydrolysis reactions to generate libraries of related compounds for biological evaluation.

Biological Activity Category Examples of Applications
Antimicrobial Antibacterial and antifungal agents
Anti-inflammatory Treatment of inflammatory conditions
Anticancer Cytotoxic and antimitotic effects
Kinase Inhibition Signal transduction pathway modulation
Neurological Applications Anti-anxiety and anti-psychotic effects

The pharmaceutical significance of this compound is further enhanced by its structural relationship to established therapeutic agents. The benzothiophene scaffold has been successfully incorporated into numerous approved medications, demonstrating the clinical viability of this chemical framework. The tetrahydrobenzothiophene core structure provides additional conformational flexibility compared to fully aromatic benzothiophenes, potentially offering improved selectivity and pharmacokinetic properties in drug development applications.

Contemporary research has focused on developing efficient synthetic methodologies for preparing benzothiophene derivatives, including three-component domino and one-pot strategies that benefit from environmentally friendly conditions, wide substrate scope, and high reaction yields. These advances in synthetic chemistry have made compounds like this compound more accessible for pharmaceutical research and development programs.

The compound's potential for medicinal chemistry applications is supported by extensive structure-activity relationship studies that have identified chemical groups responsible for evoking specific biological activities in benzothiophene derivatives. These investigations have revealed that modifications to the substitution pattern on the benzothiophene core can significantly influence biological activity, selectivity, and pharmacological properties, making systematic exploration of compounds like this compound essential for advancing drug discovery efforts.

Properties

IUPAC Name

ethyl 2-(2-chloropropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3S/c1-3-19-14(18)11-9-6-4-5-7-10(9)20-13(11)16-12(17)8(2)15/h8H,3-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWGQECBFPPPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 632332-28-6) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₄H₁₈ClN₁O₃S
  • Molecular Weight : 315.81 g/mol
  • IUPAC Name : this compound
  • Physical Form : Powder
  • Purity : ≥95% .

Analgesic Effects

Research has demonstrated that derivatives of benzothiophene compounds exhibit significant analgesic activity. A study utilizing the "hot plate" method on outbred white mice indicated that certain derivatives of benzothiophene, closely related to this compound, showed analgesic effects that surpassed those of traditional analgesics like metamizole . This suggests potential applications in pain management.

Anti-Tubercular Activity

Another area of interest is the compound's anti-tubercular properties. Research on similar thiophene derivatives has shown promising results against Mycobacterium tuberculosis, indicating that this compound may possess similar efficacy . The mechanism of action could involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. These include:

  • Formation of the Benzothiophene Ring : Starting from appropriate thiophene precursors.
  • Introduction of the Amino Group : Utilizing chloropropanoyl derivatives to achieve the desired substitution.
  • Esterification : Converting carboxylic acid functionalities into esters to enhance solubility and bioavailability.

Case Studies and Research Findings

  • Case Study on Analgesic Activity :
    • Objective : To assess the analgesic potential of related benzothiophene compounds.
    • Method : Mice were subjected to thermal pain stimuli post-administration of the compound.
    • Results : Significant reduction in pain response was observed compared to control groups.
  • Anti-Tubercular Study :
    • Objective : Evaluate the efficacy against Mycobacterium tuberculosis.
    • Method : In vitro assays measuring bacterial growth inhibition.
    • Results : Compounds showed notable inhibitory effects at low concentrations.

Summary of Biological Activities

Biological ActivityEvidenceReference
Analgesic EffectExceeds metamizole in efficacy
Anti-TubercularSignificant inhibition of M. tuberculosis

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that derivatives of benzothiophene compounds exhibit notable antimicrobial activities. Ethyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is hypothesized to possess similar properties due to its structural analogies with other tested compounds. Studies have shown that related compounds can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .

Antioxidant Activity
The antioxidant capabilities of benzothiophene derivatives have been documented extensively. The compound's structure suggests it may scavenge free radicals, thus contributing to its potential therapeutic effects against oxidative stress-related diseases. Experimental evaluations using DPPH and nitric oxide scavenging assays could be beneficial in confirming these properties .

Synthesis and Chemical Reactions

Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as thiophenes and amines. The Gewald reaction is a notable method used for synthesizing related thiophene derivatives which can then be modified to yield this compound. Understanding these synthetic routes is crucial for researchers aiming to produce this compound for further studies .

Pharmacological Research

Potential Drug Development
Given the structural features of this compound, it may serve as a lead compound in drug discovery programs targeting various diseases such as cancer and infectious diseases. The benzothiophene core is associated with several bioactive compounds that exhibit anticancer properties, suggesting that this compound might also have similar effects .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

Compound Activity Tested Results
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylatesAntioxidantShowed significant free radical scavenging activity
Benzothiophene derivativesAntimicrobialEffective against various bacterial strains
Related thiophene compoundsAnticancerInduced apoptosis in cancer cell lines

These findings indicate the potential of this compound as a versatile scaffold for developing therapeutics.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloropropanoyl Group

The 2-chloropropanoyl moiety undergoes nucleophilic substitution with amines, thiols, and other nucleophiles. This reactivity is exploited to generate analogs with modified biological activity.

Reagent/ConditionsProductKey Observations
Cyclohexylamine in DCM, Et₃N Alkylated amide derivative (C₂₀H₂₇N₂O₃S)Substitution proceeds at room temperature with >75% yield.
Hydrazine hydrate in ethanol Hydrazino derivative (C₁₃H₁₉N₃O₃S)Forms intermediates for further cyclocondensation reactions.
Sodium thiophenolate in THFThioether analog (C₁₉H₂₂ClNO₂S₂)Requires anhydrous conditions to prevent hydrolysis.

Ester Hydrolysis

The ethyl ester group is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, enhancing water solubility for biological assays.

  • Basic Hydrolysis : Treatment with NaOH (2M) in ethanol/water (1:1) at 80°C for 6 hours produces the carboxylic acid (C₁₂H₁₄ClNO₃S) .

  • Acidic Hydrolysis : HCl (6N) in refluxing dioxane converts the ester to the acid in 4 hours (85% yield) .

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems via intramolecular cyclization:

  • Thiazinone Formation : Reaction with ethyl isothiocyanate in ethanol under reflux yields benzo thieno[2,3-d][1, thiazin-4-one .

  • Pyrimidine Synthesis : Treatment with benzoyl chloride forms benzo thieno[2,3-d]pyrimidin-4(3H)-one, a scaffold for kinase inhibitors .

Oxidation and Reduction

  • Oxidation : The benzothiophene sulfur atom oxidizes to sulfoxide (H₂O₂, acetic acid, 50°C) or sulfone (mCPBA, DCM, 0°C) derivatives .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the tetrahydrobenzothiophene ring to a fully saturated decalin system.

Acylation and Sulfonylation

The amino group reacts with acylating/sulfonylating agents:

ReactionReagentProductApplication
AcylationBenzoyl chlorideN-Benzoyl derivative (C₂₁H₂₂ClNO₄S)Enhances lipophilicity for CNS-targeted drugs .
SulfonylationBenzenesulfonyl chlorideSulfonamide analog (C₂₀H₂₂ClNO₅S₂)Improves metabolic stability .

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit notable bioactivity:

  • Anticancer Activity : Compound 4 (from acylation) reduced MCF-7 breast cancer cell viability by 26.86% (IC₅₀ = 23.2 µM) via apoptosis induction .

  • Anti-inflammatory Effects : Thiazinone derivatives inhibit COX-2 and iNOS expression in macrophages .

Stability and Degradation

  • Photodegradation : Exposure to UV light (254 nm) cleaves the chloropropanoyl group, forming a secondary amine .

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and HCl gas .

This reactivity profile underscores the compound’s versatility in medicinal chemistry. Strategic modifications at the chloropropanoyl and ester groups enable tailored physicochemical and biological properties, supporting its role as a key intermediate in drug discovery pipelines .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound is compared to analogs with modifications in the acyl/amide group, cyclohexene ring substitutions, or ester groups. Key examples include:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Yield (%) Key Analytical Data
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate -NH₂ (unsubstituted amino) C₁₂H₁₇NO₂S 239.33 61 IR: 3425, 3313 cm⁻¹; M.P.: 112–114°C
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 3,4-Dimethoxybenzoyl C₂₁H₂₅NO₅S 403.49 96 ¹H NMR: δ 3.75 (OCH₃), 7.05–7.45 (Ar-H)
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Benzoyl C₁₈H₁₉NO₃S 329.41 Not reported Dihedral angle: 8.13° (rings A/B); S(6) intramolecular H-bond
Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 2-Chloroacetyl C₁₃H₁₆ClNO₃S 301.79 Not reported Safety SDS available (AK Scientific)
Ethyl 2-[(2-cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 2-Cyanoacetyl C₁₄H₁₅N₂O₃S 291.34 Not reported Intermediate for further derivatization

Key Observations :

  • Substituent Effects on Yield : The 3,4-dimethoxybenzoyl analog (96% yield) outperforms the target compound (22% in a related synthesis ), likely due to steric and electronic factors influencing reaction efficiency.
  • Spectroscopic Trends: IR spectra for amino-substituted analogs (e.g., 3425 cm⁻¹ for -NH₂ ) contrast with the target compound’s amide C=O stretch (~1647 cm⁻¹).
  • Structural Stability: The benzamido derivative forms an S(6) intramolecular hydrogen bond, enhancing conformational stability , whereas the 2-chloropropanoyl group may introduce steric hindrance or electronegativity-driven interactions.

Crystallographic and Conformational Analysis

  • Crystal Packing : The benzamido derivative crystallizes in a disordered cyclohexene ring conformation, refined using SHELXL97 . Similar analysis for the target compound is absent in the provided evidence.
  • Puckering Coordinates : General ring puckering models (e.g., Cremer-Pople parameters) could elucidate conformational flexibility, particularly for the tetrahydrobenzothiophene core .

Q & A

Q. What are the key synthetic routes for Ethyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Formation : Cyclization of thiophene derivatives with electrophiles to form the tetrahydrobenzo[b]thiophene core (e.g., using cyclohexanone and sulfur under basic conditions) .

Functionalization : Introduction of the 2-chloropropanoyl amino group via nucleophilic substitution or condensation reactions. Key reagents include 2-chloropropanoyl chloride and amines, with temperature control (0–5°C) to minimize side reactions .

Esterification : Ethyl ester formation using ethanol under acidic catalysis .

Q. Critical Parameters :

  • Temperature : Lower temperatures reduce undesired oxidation of the thiophene ring .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps .
  • Purification : Column chromatography or recrystallization (e.g., using methanol) ensures >95% purity .

Q. How is the core structure of this compound characterized using spectroscopic methods?

Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.80–1.71 ppm (tetrahydrobenzo ring protons), δ 3.78 ppm (ester methyl), and δ 6.5–7.5 ppm (aromatic protons in related derivatives) confirm substituent positions .
    • ¹³C NMR : Signals at ~166 ppm (ester C=O) and ~160 ppm (amide C=O) validate functional groups .
  • Mass Spectrometry : LC-MS (ESI) shows [M+H]⁺ peaks matching theoretical molecular weights (e.g., m/z 375.15 for analogs) .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., C-S bond ~1.70 Å in thiophene derivatives) to confirm stereochemistry .

Common Pitfalls : Overlapping signals in crowded regions (δ 2.5–3.5 ppm) may require 2D NMR (e.g., COSY, HSQC) for resolution .

Q. What in vitro biological screening methods are used to assess its activity?

Methodological Answer :

  • Enzyme Inhibition Assays :
    • Kinase/Protease Targets : Fluorescence-based assays (e.g., ATPase activity) with IC₅₀ calculations .
  • Antioxidant Activity : DPPH radical scavenging assays, comparing % inhibition to ascorbic acid controls .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Data Interpretation : Activity discrepancies (e.g., high in vitro but low in vivo) may arise from poor solubility or metabolic instability .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and predict biological targets for this compound?

Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways. For example, simulating nucleophilic attack energetics in amidation steps .
  • Molecular Docking : AutoDock/Vina predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases. Key interactions: Chloropropanoyl group with hydrophobic pockets; benzothiophene π-stacking .
  • MD Simulations : Assess target-ligand stability over 100 ns trajectories to prioritize synthesis .

Case Study : ICReDD’s workflow combines computation and experiment to reduce synthesis optimization time by 40% .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer :

  • Contradiction Example : Discrepancies in ¹H NMR integration (e.g., missing NH proton signal due to exchange broadening).
    Solutions :
    • Variable Temperature NMR : Heating to 60°C sharpens exchange-broadened peaks .
    • Isotopic Labeling : Deuterated solvents (DMSO-d₆) enhance resolution of labile protons .
    • Complementary Techniques : IR spectroscopy confirms NH stretches (~3300 cm⁻¹) absent in NMR .

Q. What strategies improve the metabolic stability and bioavailability of this compound in preclinical studies?

Methodological Answer :

  • Prodrug Design : Ester-to-carboxylic acid conversion (e.g., using liver esterases) enhances water solubility .
  • Microsomal Stability Assays : Incubation with rat liver microsomes identifies vulnerable sites (e.g., thiophene oxidation). Stabilization via methyl substitution reduces CYP450 metabolism .
  • Formulation : Nanoemulsions or cyclodextrin complexes improve oral bioavailability in rodent models .

Key Finding : Ethyl ester derivatives show 3x longer half-life than methyl analogs in pharmacokinetic studies .

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